molecular formula C21H18F9N3O3 B11085012 methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11085012
M. Wt: 531.4 g/mol
InChI Key: MJBOTZQAQMRSON-UHFFFAOYSA-N
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Description

Methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups, such as the cyano group, to amines.

    Substitution: Nucleophilic substitution reactions can be performed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1(4H)-yl]-3,5-dimethylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18F9N3O3

Molecular Weight

531.4 g/mol

IUPAC Name

methyl 2-[4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)pyridin-1-yl]-3,5-dimethylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C21H18F9N3O3/c1-9-5-12(18(35,16(34)36-4)21(28,29)30)6-10(2)14(9)33-11(3)7-17(19(22,23)24,20(25,26)27)13(8-31)15(33)32/h5-7,35H,32H2,1-4H3

InChI Key

MJBOTZQAQMRSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N2C(=CC(C(=C2N)C#N)(C(F)(F)F)C(F)(F)F)C)C)C(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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